molecular formula C14H14O3 B6379524 2-Methoxy-5-(3-methoxyphenyl)phenol CAS No. 1262000-88-3

2-Methoxy-5-(3-methoxyphenyl)phenol

Cat. No.: B6379524
CAS No.: 1262000-88-3
M. Wt: 230.26 g/mol
InChI Key: XGAVRGKVPHDAAO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further substituted with another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and 2,5-difluoro-4-bromonitrobenzene. This reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Methoxy-5-(3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(3-methoxyphenyl)phenol is unique due to its dual methoxyphenyl structure, which imparts specific chemical and physical properties.

Properties

IUPAC Name

2-methoxy-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVRGKVPHDAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685473
Record name 3',4-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-88-3
Record name 3',4-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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